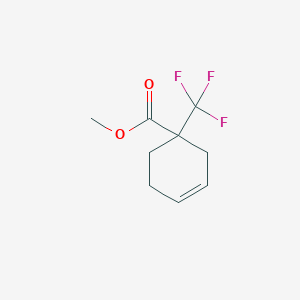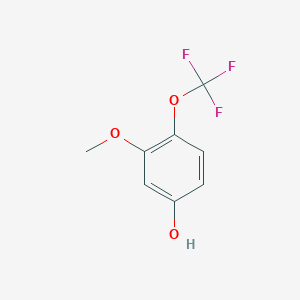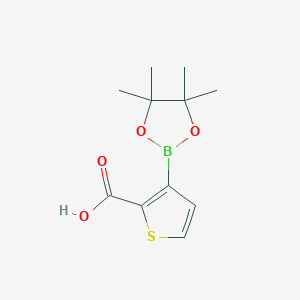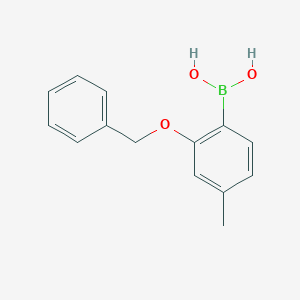
7-Bromo-5-methoxychroman-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-5-methoxychroman-4-one (7-Br-5-MCh-4-one) is an important compound in the field of synthetic organic chemistry. It is a versatile building block for a variety of chemical reactions due to its unique structure and properties. This article will discuss the synthesis of 7-Br-5-MCh-4-one, its scientific research applications, mechanism of action, and biochemical and physiological effects. Additionally, advantages and limitations for lab experiments and future directions for research will be explored.
Wissenschaftliche Forschungsanwendungen
7-Br-5-MCh-4-one has a wide range of applications in scientific research. It is used as a building block for the synthesis of a variety of compounds, including drugs, agrochemicals, and dyes. It is also used in the synthesis of heterocyclic compounds, which are important in pharmaceutical and agricultural research. Additionally, 7-Br-5-MCh-4-one is used in the synthesis of other chromanone derivatives, which have potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 7-Br-5-MCh-4-one is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in the metabolism of carbohydrates and lipids. In addition, 7-Br-5-MCh-4-one has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of fatty acids and cholesterol.
Biochemical and Physiological Effects
7-Br-5-MCh-4-one has been shown to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates and lipids. In addition, 7-Br-5-MCh-4-one has been found to have anti-inflammatory and anti-cancer properties. It has also been shown to have anti-bacterial properties and can be used to treat bacterial infections. Additionally, 7-Br-5-MCh-4-one has been found to be an effective inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins.
Vorteile Und Einschränkungen Für Laborexperimente
7-Br-5-MCh-4-one has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it can be used in a variety of chemical reactions. Additionally, it is relatively stable and can be stored for extended periods of time. However, there are some limitations to using 7-Br-5-MCh-4-one in laboratory experiments. It is not soluble in water, and it is not very soluble in organic solvents. Additionally, it can be toxic if handled improperly.
Zukünftige Richtungen
The potential applications of 7-Br-5-MCh-4-one are still being explored. Future research should focus on understanding the mechanism of action of 7-Br-5-MCh-4-one and the potential therapeutic applications. Additionally, further research should be conducted to explore the potential for using 7-Br-5-MCh-4-one in the synthesis of other compounds, such as drugs and agrochemicals. Finally, further research should be conducted to explore the potential for using 7-Br-5-MCh-4-one in the development of new pharmaceuticals and agrochemicals.
Synthesemethoden
7-Br-5-MCh-4-one can be synthesized from the reaction of 5-methoxy-2-methyl-1-chromanone with bromine in methanol. The reaction is carried out at room temperature and yields the desired product in good yields. The reaction is typically carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is relatively simple and can be scaled up for industrial production.
Eigenschaften
IUPAC Name |
7-bromo-5-methoxy-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-13-8-4-6(11)5-9-10(8)7(12)2-3-14-9/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQORQXJSYWPMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)CCO2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[4-(Trifluoromethoxy)phenyl]-1,3-dioxolane](/img/structure/B6306417.png)



![tert-Butyl 3-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B6306445.png)
![2-Chloro-5,6,7-trifluorobenzo[d]thiazole](/img/structure/B6306450.png)

